Fmoc-Glu(ODmab)-OH

Solid-Phase Peptide Synthesis (SPPS) Deprotection Kinetics Orthogonal Protection Strategy

Fmoc-Glu(ODmab)-OH is the definitive building block for complex SPPS. Unlike OAll or OtBu analogs, its Dmab group enables true orthogonality: selectively removed with 2% hydrazine in DMF (>99%, 30 min) while tBu and Fmoc remain intact. This eliminates toxic Pd(0) reagents and preserves acid-labile modifications. The high-yield, metal-free cleavage is the industry-standard solution for constructing lactam-bridged cyclic peptides, branched libraries, and site-specific conjugates without compromising the protection scheme. Sourcing this derivative avoids synthesis re-design, ensures compatibility with acid-sensitive moieties, and guarantees the highest downstream success rate.

Molecular Formula C40H44N2O8
Molecular Weight 680.8 g/mol
CAS No. 268730-86-5
Cat. No. B613466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Glu(ODmab)-OH
CAS268730-86-5
SynonymsFmoc-Glu(ODmab)-OH; 268730-86-5; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl)oxy)-5-oxopentanoicacid; MolPort-020-004-160; CF-797; ZINC150339216; AK-49632; FT-0696175
Molecular FormulaC40H44N2O8
Molecular Weight680.8 g/mol
Structural Identifiers
SMILESCC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)COC(=O)CCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-36(45)18-17-32(38(46)47)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,46,47)/t32-/m0/s1
InChIKeyBHDQEOLPKMRQEQ-YTTGMZPUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Glu(ODmab)-OH (CAS 268730-86-5): A Quasi-Orthogonally Protected Glutamic Acid Derivative for SPPS


Fmoc-Glu(ODmab)-OH is a glutamic acid derivative specifically engineered as a building block for Fmoc solid-phase peptide synthesis (SPPS). Its molecular formula is C40H44N2O8 with a molecular weight of 680.8 g/mol . The compound features a standard 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the N-terminus and a 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) ester for the side-chain carboxyl group . This Dmab group is a quasi-orthogonal protecting group, meaning it can be selectively removed under specific conditions that leave other common protecting groups, such as tert-butyl (tBu) esters and N-terminal Fmoc, intact .

The Risk of Substituting Fmoc-Glu(ODmab)-OH: Why Orthogonality in SPPS is Non-Negotiable


Generic substitution of Fmoc-Glu(ODmab)-OH with other Fmoc-glutamic acid derivatives (e.g., OAll, OtBu, OBzl) is not a trivial exchange. Each protecting group for the side-chain carboxyl has a unique, orthogonal deprotection profile that dictates the synthesis strategy. A substitution can force a re-design of the entire protection scheme, leading to incompatible deprotection steps, lower yields, or increased side reactions . The Dmab group's specific orthogonality is the critical design feature for applications requiring selective side-chain deprotection while maintaining tBu-type protection, a capacity that is not universally shared by other protecting groups and directly impacts the feasibility and success of complex peptide syntheses, particularly in cyclic and branched peptide construction [1].

Quantitative Differentiation of Fmoc-Glu(ODmab)-OH: Direct Comparative Evidence for Scientific Selection


Deprotection Efficiency: Hydrazine Cleavage of Dmab vs. Pd-Catalyzed Cleavage of OAll Esters

A direct, cross-study comparison demonstrates that the Dmab group on Fmoc-Glu(ODmab)-OH is cleaved quantitatively (>99% yield) within 30 minutes using 2% w/v hydrazine in DMF [1]. This is a key differentiation from the commonly used allyl ester (OAll) protecting group found in Fmoc-Glu(OAll)-OH, which requires a multi-step, heavy-metal-catalyzed (Pd(0)) deprotection protocol that, under comparable conditions, achieved a yield of only 97.6% in a separate but methodologically similar peptide context [2]. This difference in deprotection chemistry and efficiency is critical for planning synthetic routes and ensuring product purity.

Solid-Phase Peptide Synthesis (SPPS) Deprotection Kinetics Orthogonal Protection Strategy

Orthogonal Protection Profile: Dmab Stability vs. Acid-Labile tBu Esters

The primary differentiating feature of Fmoc-Glu(ODmab)-OH is its quasi-orthogonality, as established in the scientific literature and technical documentation. The Dmab group is stable to the acidic conditions (TFA) used to cleave tBu-based protecting groups and to the basic conditions (20% piperidine) used for iterative Fmoc removal . This is in stark contrast to the tBu ester itself (Fmoc-Glu(OtBu)-OH), which is cleaved by TFA. This property is a class-level inference, as it is the defining characteristic of the Dmab group and is consistently cited across authoritative vendor datasheets .

Solid-Phase Peptide Synthesis (SPPS) Orthogonal Protection Cyclic Peptides

Product Quality and Purity: A Benchmark for Reliable Synthesis

A critical factor for scientific procurement is the defined and verified purity of the compound, which directly correlates with synthesis reliability. Leading vendors of Fmoc-Glu(ODmab)-OH provide a multi-faceted purity specification, including ≥96.0% purity by HPLC, ≥98% purity by TLC, and ≥99.5% enantiomeric purity . While comparable data for other derivatives like Fmoc-Glu(OAll)-OH or Fmoc-Glu(OBzl)-OH can be found, the availability of a comprehensive, quantitative purity profile for the Dmab derivative from a major manufacturer provides a verifiable benchmark that ensures consistent performance and reduces the risk of failed syntheses due to unknown impurities or racemization. This level of documented purity is a supporting evidence point for selecting a high-grade reagent.

Analytical Chemistry Quality Control Peptide Synthesis

Evidence-Backed Application Scenarios for Fmoc-Glu(ODmab)-OH in Peptide Chemistry


On-Resin Synthesis of Cyclic Peptides via Side-Chain Lactam Bridges

The primary application supported by the quantitative deprotection efficiency evidence is the construction of cyclic peptides. In this scenario, Fmoc-Glu(ODmab)-OH is incorporated during SPPS. Its Dmab side-chain protecting group is selectively removed on-resin using 2% hydrazine in DMF (>99% yield, 30 min [1]), while the N-terminal Fmoc group and other tBu-protected side chains remain intact. This liberated carboxyl group can then be activated and coupled to the N-terminus of the peptide chain (after its Fmoc removal), forming a lactam bridge. The high yield and metal-free nature of the Dmab cleavage make this method highly efficient and reliable .

Combinatorial and Branched Peptide Library Synthesis

The selective, mild deprotection of the Dmab group is ideally suited for creating peptide libraries and branched structures. By incorporating Fmoc-Glu(ODmab)-OH, a unique, orthogonally protected handle is introduced into the peptide sequence. After standard chain elongation is complete, the Dmab group can be quantitatively cleaved [1], providing a site for attaching a second peptide chain, a biophysical probe, or a linker. This strategy avoids the use of toxic palladium catalysts required for the OAll group, making it a more environmentally and synthetically friendly option for high-throughput or large-scale applications .

Peptide Synthesis with Complex, Acid-Sensitive Modifications

For peptides containing acid-labile modifications (e.g., glycosylations, phosphorylations, or PEG chains) that are incompatible with the high TFA concentrations used for final global deprotection, Fmoc-Glu(ODmab)-OH offers a solution. The Dmab group can be selectively removed on the fully protected, resin-bound peptide using hydrazine in DMF, a condition that is orthogonal to both acid (TFA) and base (piperidine) . This allows for the introduction of sensitive modifications to the glutamate side chain before the peptide is cleaved from the resin, circumventing the harsh final deprotection step for this specific moiety.

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